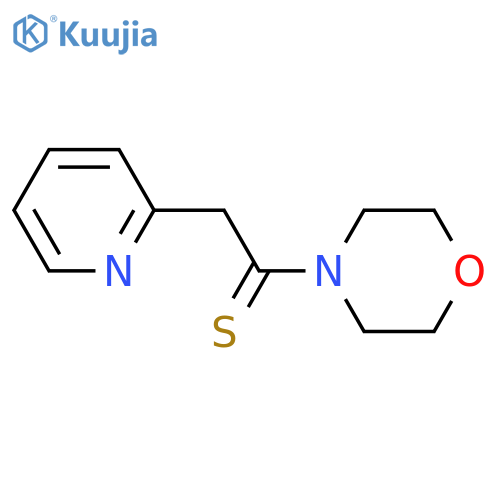

Cas no 339020-87-0 (1-Morpholino-2-(2-pyridinyl)-1-ethanethione)

1-Morpholino-2-(2-pyridinyl)-1-ethanethione 化学的及び物理的性質

名前と識別子

-

- 1-MORPHOLINO-2-(2-PYRIDINYL)-1-ETHANETHIONE

- 1-(morpholin-4-yl)-2-(pyridin-2-yl)ethane-1-thione

- 1-morpholin-4-yl-2-pyridin-2-ylethanethione

- Oprea1_792327

- 1-Morpholino-2-(2-pyridinyl)-1-ethanethione

-

- MDL: MFCD00138482

- インチ: 1S/C11H14N2OS/c15-11(13-5-7-14-8-6-13)9-10-3-1-2-4-12-10/h1-4H,5-9H2

- InChIKey: RAZGHIDXAVUHFO-UHFFFAOYSA-N

- ほほえんだ: S=C(CC1C=CC=CN=1)N1CCOCC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 217

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 57.4

1-Morpholino-2-(2-pyridinyl)-1-ethanethione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A933980-1g |

1-(Morpholin-4-yl)-2-(pyridin-2-yl)ethane-1-thione |

339020-87-0 | 90% | 1g |

$350.0 | 2024-04-19 | |

| Key Organics Ltd | 8B-088-50MG |

1-morpholino-2-(2-pyridinyl)-1-ethanethione |

339020-87-0 | >90% | 50mg |

£102.00 | 2025-02-09 | |

| Key Organics Ltd | 8B-088-10MG |

1-morpholino-2-(2-pyridinyl)-1-ethanethione |

339020-87-0 | >90% | 10mg |

£63.00 | 2025-02-09 | |

| abcr | AB297921-100mg |

1-Morpholino-2-(2-pyridinyl)-1-ethanethione; . |

339020-87-0 | 100mg |

€283.50 | 2025-02-19 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00902302-1g |

1-(Morpholin-4-yl)-2-(pyridin-2-yl)ethane-1-thione |

339020-87-0 | 90% | 1g |

¥2401.0 | 2023-03-29 | |

| Key Organics Ltd | 8B-088-1MG |

1-morpholino-2-(2-pyridinyl)-1-ethanethione |

339020-87-0 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | 8B-088-100MG |

1-morpholino-2-(2-pyridinyl)-1-ethanethione |

339020-87-0 | >90% | 100mg |

£146.00 | 2025-02-09 | |

| abcr | AB297921-100 mg |

1-Morpholino-2-(2-pyridinyl)-1-ethanethione; . |

339020-87-0 | 100 mg |

€221.50 | 2023-07-20 | ||

| Key Organics Ltd | 8B-088-5MG |

1-morpholino-2-(2-pyridinyl)-1-ethanethione |

339020-87-0 | >90% | 5mg |

£46.00 | 2025-02-09 |

1-Morpholino-2-(2-pyridinyl)-1-ethanethione 関連文献

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

1-Morpholino-2-(2-pyridinyl)-1-ethanethioneに関する追加情報

Introduction to 1-Morpholino-2-(2-pyridinyl)-1-ethanethione (CAS No. 339020-87-0)

1-Morpholino-2-(2-pyridinyl)-1-ethanethione is a specialized organic compound with a molecular structure that combines a morpholine ring and a pyridine moiety, terminated with a thione functional group. This compound, identified by its unique Chemical Abstracts Service (CAS) number 339020-87-0, has garnered attention in the field of pharmaceutical chemistry due to its potential applications in drug discovery and medicinal chemistry. The intricate interplay of its structural components not only influences its chemical reactivity but also opens up diverse possibilities for its utility in synthetic and biological contexts.

The morpholine ring, a six-membered heterocyclic structure containing nitrogen and oxygen, is known for its stability and versatility in forming hydrogen bonds, making it a common scaffold in pharmaceuticals. When coupled with the pyridine ring, which is characterized by its electron-deficient nitrogen and aromaticity, the compound exhibits enhanced binding affinity to biological targets. This synergistic effect is particularly relevant in the development of small-molecule inhibitors targeting enzymes and receptors involved in various disease pathways.

The thione group (-S=) at the terminal position of the ethane bridge introduces reactivity that can be exploited in further derivatization, allowing chemists to tailor the compound for specific applications. This flexibility has made 1-Morpholino-2-(2-pyridinyl)-1-ethanethione a valuable intermediate in the synthesis of more complex molecules designed for therapeutic purposes.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring both morpholine and pyridine moieties. These structural elements are frequently found in approved drugs due to their ability to modulate biological processes effectively. For instance, derivatives of morpholine have been implicated in treatments for gastrointestinal disorders, while pyridine-based compounds are prevalent in antiviral and anticancer agents. The combination of these motifs in 1-Morpholino-2-(2-pyridinyl)-1-ethanethione suggests it may serve as a precursor for novel therapeutic agents targeting multiple diseases.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research highlights the importance of developing inhibitors that can selectively target overactive kinases or other enzymes implicated in cancer progression. The dual functionality of 1-Morpholino-2-(2-pyridinyl)-1-ethanethione makes it an attractive candidate for designing molecules that can interact with these targets with high precision. Preliminary studies have demonstrated that analogs with similar structural features exhibit inhibitory activity against certain kinases, suggesting that further optimization could yield potent therapeutic candidates.

The synthesis of 1-Morpholino-2-(2-pyridinyl)-1-ethanethione involves multi-step organic transformations that require careful control of reaction conditions to ensure high yield and purity. The introduction of the morpholine ring typically begins with cyclization reactions involving appropriately substituted precursors, followed by functionalization to incorporate the pyridine moiety. The final step involves thiolation to introduce the thione group, which can be achieved through various methods such as oxidation or nucleophilic addition reactions.

Advanced computational techniques have also been employed to study the properties of 1-Morpholino-2-(2-pyridinyl)-1-ethanethione, aiding in the rational design of derivatives with enhanced pharmacological activity. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level, providing a foundation for structure-based drug design. These simulations have helped identify key residues on the target proteins that are critical for binding affinity, guiding chemists in modifying the compound's structure to improve its efficacy.

The growing body of evidence supporting the utility of morpholine-pyridine hybrids has prompted researchers to explore new synthetic pathways and applications. For example, recent advances in flow chemistry have enabled more efficient production methods for such compounds, reducing reaction times and improving scalability. This technology has opened up possibilities for large-scale synthesis and high-throughput screening campaigns aimed at identifying novel drug candidates.

In addition to its pharmaceutical applications, 1-Morpholino-2-(2-pyridinyl)-1-ethanethione may find utility in other areas such as material science and agrochemicals. Its structural features make it a versatile building block for synthesizing more complex molecules with tailored properties. Researchers are investigating how modifications to this core structure can lead to materials with improved stability or functionality.

The future prospects for 1-Morpholino-2-(2-pyridinyl)-1-ethanethione are promising, driven by ongoing research efforts aimed at unlocking its full potential. As our understanding of biological pathways continues to expand, so does the demand for innovative compounds like this one that can modulate disease-related processes effectively. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in translating laboratory findings into clinical applications that benefit patients worldwide.

339020-87-0 (1-Morpholino-2-(2-pyridinyl)-1-ethanethione) 関連製品

- 1118765-14-2(O-Desmethyl Apixaban Sulfate)

- 2305448-39-7(N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide)

- 1424-79-9(Benzene,1,2,4-trichloro-3-(chloromethyl)-)

- 832-72-4(Pentafluorophenylacetyl Chloride)

- 1159826-64-8(2,8-diazaspiro[4.5]decane;dihydrochloride)

- 2228244-89-9(2-hydroxy-3-methyl-3-3-(trifluoromethyl)pyridin-4-ylbutanoic acid)

- 890095-04-2(5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine)

- 23586-93-8(Pyridine, 3-fluoro-5-(methoxymethyl)-)

- 2229147-11-7(5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole)

- 886950-30-7(N-(3-methoxyphenyl)-2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxyacetamide)